mastoparan-A

Description

Historical Context and Discovery of Mastoparan-A

The first mastoparan (B549812) peptide was identified and characterized from the venom of the social wasp Vespula lewisii in 1979. actascientific.comnih.gov This initial discovery of what is now often referred to as Mastoparan-L opened the door to the study of a new class of bioactive peptides. mdpi.comdrugtargetreview.com this compound, the specific subject of this article, is a closely related peptide. While the initial discovery was of Mastoparan-L, subsequent research has identified a wide array of mastoparan variants from different wasp species. These peptides are major components of wasp venom, in some cases accounting for up to 50% of the venom's dry weight. nih.gov

The foundational research demonstrated that mastoparans could stimulate the release of histamine (B1213489) from mast cells. nih.gov This effect is achieved through the peptide's interaction with cellular membranes and G-proteins, mimicking the function of G protein-coupled receptors. ontosight.airesearchgate.net This mechanism of action, involving the direct activation of G-proteins, was a novel finding and has since become a cornerstone of mastoparan research. researchgate.net

Diversity of Mastoparan Peptides and Their Origins

Mastoparan peptides exhibit considerable diversity in their amino acid sequences, which in turn influences their biological activities. They are found in the venoms of both social and solitary wasps. frontiersin.orgmdpi.com A 2023 study identified 55 distinct mastoparan family peptides from 31 different wasp species across five families: Eumenidae, Vespidae, Polistidae, Polybiidae, and Ropalidiidae. nih.gov This highlights the widespread distribution and molecular evolution of these peptides within the Hymenoptera order. nih.govfrontiersin.org

The majority of mastoparans are composed of 14 amino acids and possess a C-terminal amidation, a structural feature crucial for their biological function. mdpi.commdpi.com They are rich in hydrophobic amino acids and typically contain two to four lysine (B10760008) residues, which contribute to their cationic and amphipathic nature. ebi.ac.ukmdpi.com This amphipathicity allows them to adopt an α-helical conformation when interacting with cell membranes, a key step in their mechanism of action. mdpi.com The diversity of these peptides is not only seen between different wasp species but also within a single species, with some wasps, like Vespa tropica and Polybia paulista, containing multiple mastoparan variants. nih.gov

The table below provides a snapshot of the diversity of mastoparan peptides and their origins.

| Wasp Family | Number of Wasp Species | Number of Mastoparans Identified |

| Eumenidae | 7 | 13 |

| Vespidae | 12 | 22 |

| Polistidae | 5 | 9 |

| Polybiidae | 4 | 10 |

| Ropalidiidae | 1 | 1 |

| Total | 31 | 55 |

This table is based on data from a 2023 study on the molecular diversity of mastoparan family peptides. nih.gov

This structural and source diversity results in a wide range of biological activities, from potent mast cell degranulation to antimicrobial and hemolytic effects. nih.govfrontiersin.org The study of this diversity is crucial for understanding the structure-function relationships of these peptides and for the potential development of new therapeutic agents. researchgate.net

Structure

2D Structure

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

IKWKAILDAVKKVL |

Origin of Product |

United States |

Structural Biology and Conformational Dynamics of Mastoparan a

Primary and Secondary Structure Characterization of Mastoparan-A

The structural foundation of this compound's function begins with its specific amino acid sequence and the secondary structures it can adopt. mdpi.com This primary sequence dictates its physicochemical properties and its potential for higher-order folding.

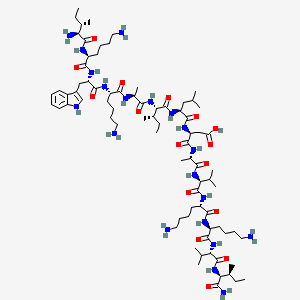

The primary structure of this compound consists of 14 amino acid residues, with the sequence Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2. nih.gov This sequence is notably rich in hydrophobic amino acids (71%) and contains three lysine (B10760008) residues, which provide a net positive charge at physiological pH. The C-terminus is amidated, a common feature in such peptides that contributes to the stability of its secondary structure. mdpi.com

| Property | Value | Source |

| Amino Acid Sequence | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 | nih.gov |

| Molecular Formula | C70H131N19O15 | |

| Molecular Weight | 1478.91 Da | |

| Net Charge (pH 7) | +3 | Calculated |

| Source Organism | Vespula lewisii (Wasp) | nih.gov |

| An interactive data table summarizing the key physicochemical properties of this compound. |

Extensive research using spectroscopic techniques has demonstrated that this compound's secondary structure is highly dependent on its environment. In aqueous solutions, the peptide exists predominantly as a disordered, nonhelical random coil. mdpi.comijbs.com However, in membrane-mimetic environments, such as in the presence of organic solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE), or in detergent micelles, it undergoes a significant conformational change to form a stable α-helix. mdpi.comresearchgate.net

This structural transition is clearly observed using Circular Dichroism (CD) spectroscopy. In water, the CD spectrum of mastoparan (B549812) shows a single negative band characteristic of a random coil. mdpi.com In contrast, when dissolved in 40% TFE, the spectrum displays two distinct negative bands around 208 nm and 222 nm and a strong positive band near 192 nm, which are the definitive signatures of an α-helical conformation. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using Nuclear Overhauser Effect (NOESY) experiments, further corroborates these findings, revealing a straight α-helical structure when the peptide is bound to deuterated sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.comnih.gov

| Environment | Dominant Secondary Structure | % Helicity (Approx.) | Technique |

| Aqueous Buffer | Random Coil | Low / Unordered | Circular Dichroism mdpi.com |

| 40-50% TFE | α-Helix | High | Circular Dichroism mdpi.commdpi.com |

| SDS Micelles | α-Helix | High | NMR / Circular Dichroism mdpi.comnih.gov |

| An interactive data table summarizing the secondary structure of this compound in different solvent environments. |

The α-helix formed by this compound is not merely a structural motif but is also markedly amphipathic. This means that when viewed as a helical wheel projection, the hydrophobic and hydrophilic amino acid residues are segregated onto opposite faces of the helix. researchgate.net The hydrophobic face is populated by residues such as Isoleucine, Leucine, and Alanine (B10760859), while the polar, hydrophilic face displays the three positively charged Lysine residues. researchgate.netmdpi.com

This amphipathic character is fundamental to its interaction with lipid membranes. mdpi.com The distinct separation of charged and nonpolar regions facilitates the peptide's initial electrostatic attraction to the negatively charged components of a target membrane, followed by the insertion of its hydrophobic face into the nonpolar, acyl chain core of the lipid bilayer. mdpi.com The C-terminal amidation enhances the stability of this helical structure by providing an additional hydrogen bond. mdpi.com The degree of amphipathicity, often quantified by the hydrophobic moment, is directly correlated with the peptide's biological activity. researchgate.net

Alpha-Helical Conformation Research

Conformational Changes of this compound in Membrane-Mimetic Environments

The transition of this compound from a functionally inactive, unstructured peptide in solution to an active, structured peptide at the membrane interface is a critical aspect of its mechanism. This conformational dynamism allows the peptide to exist benignly in an aqueous environment before adopting its potent, membrane-disrupting form upon encountering a target lipid surface.

The primary conformational change observed is the induction of a helical structure upon binding to lipid bilayers or membrane-mimetic structures like micelles and liposomes. ijbs.com This process is thermodynamically favorable, driven primarily by the hydrophobic effect. mdpi.com The transfer of the peptide's hydrophobic side chains from the aqueous phase to the nonpolar interior of the lipid membrane stabilizes the α-helical conformation, where intramolecular hydrogen bonds are formed along the peptide backbone. mdpi.com

Studies using CD spectroscopy have shown that while mastoparan is unstructured in an aqueous buffer, the addition of phospholipid vesicles induces the characteristic α-helical spectrum. ijbs.com This indicates that the interaction with the lipid surface itself, rather than a pre-folding event, triggers the coil-to-helix transition.

Once bound to the membrane, this compound does not adopt a single, static orientation. Solid-state NMR spectroscopy on mastoparan specifically labeled with isotopes (e.g., ¹⁵N) and inserted into macroscopically oriented lipid bilayers has provided detailed insights into its alignment relative to the membrane plane. nih.govnih.gov

These studies have revealed that mastoparan exists in at least two distinct orientational states. nih.govcapes.gov.brrcsb.org

In-plane State : The predominant population of peptides (approximately 90%) lies parallel to the surface of the lipid bilayer. nih.govrcsb.org In this state, the helix axis is oriented along the membrane-water interface.

Transmembrane State : A smaller fraction of the peptides (approximately 10%) adopts a transmembrane orientation, where the helix spans the lipid bilayer. nih.govrcsb.org

These two populations are characterized by different degrees of motional freedom, with the in-plane state having a broader orientational distribution (mosaic spread of +/- 30°) compared to the more defined transmembrane state (+/- 10°). nih.govcapes.gov.brrcsb.org This dynamic equilibrium between surface-bound and inserted states is believed to be crucial for the peptide's ability to disrupt membrane integrity. nih.gov

| Orientational State | Population (%) | Mosaic Spread | Method of Determination |

| In-Plane (Surface-aligned) | ~90% | ± 30° | Solid-State NMR nih.govrcsb.org |

| Transmembrane (Inserted) | ~10% | ± 10° | Solid-State NMR nih.govrcsb.org |

| An interactive data table detailing the orientational states of Mastoparan within a lipid bilayer as determined by solid-state NMR. |

Induced Helicity upon Membrane Binding

Computational Approaches to this compound Structure and Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for studying the structure and dynamics of this compound at an atomic level of detail. nih.gov These simulations complement experimental data by providing a dynamic view of peptide-membrane interactions over time.

MD simulations are used to model the spontaneous adsorption of mastoparan onto a lipid bilayer and to analyze the stability of its secondary structure once bound. nih.gov By simulating the peptide in different environments (e.g., in water versus in contact with a model membrane), researchers can observe the coil-to-helix transition and characterize the conformational ensembles in each state. nih.gov For example, simulations can track the root-mean-square deviation (RMSD) of the peptide backbone to assess its structural stability and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

Furthermore, advanced simulation techniques like replica-exchange molecular dynamics (REMD) have been used to generate ensembles of low-energy structures of mastoparan peptides in implicit membrane models. nih.gov These computationally generated structures can then be refined and validated against experimental data from solid-state NMR, providing a powerful hybrid approach for determining the precise structure and orientation of the membrane-bound peptide. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the structural dynamics and interaction mechanisms of mastoparan peptides at an atomic level. These computational studies provide insights into the conformational changes that mastoparans, including this compound, undergo in different environments, which are crucial for their biological activities.

In aqueous solutions, mastoparans typically adopt a random coil structure. However, upon encountering a membrane-mimicking environment, such as a lipid bilayer or a hydrophobic/hydrophilic interface, they undergo a significant conformational change to form an α-helical structure. ijbs.commdpi.compnas.org This transition from an unstructured to a helical conformation is a key determinant of their antimicrobial activity. pnas.org The amphipathic nature of this α-helix, with distinct hydrophobic and hydrophilic faces, is essential for its interaction with and disruption of cell membranes. mdpi.comacs.orgnih.gov

MD simulations have been employed to study the stability of mastoparan complexes, such as when encapsulated in chitosan (B1678972) nanoconstructs. In one study, a 100-nanosecond simulation of a mastoparan-chitosan complex demonstrated the stability of their interaction, with the root mean square deviation (RMSD) reaching a plateau after 5 nanoseconds and remaining relatively constant. tandfonline.com The root mean square fluctuation (RMSF) analysis indicated minimal mobility of the mastoparan residues within the complex, suggesting a stable conformation. tandfonline.comresearchgate.net Specifically, stable hydrogen bonds were observed between chitosan and the isoleucine and lysine residues of mastoparan throughout the simulation. tandfonline.com

Furthermore, MD simulations have been used to compare the behavior of mastoparan analogs. For instance, simulations of mastoparan-R1 and mastoparan-R4 revealed greater interactions with bacteria-like membranes compared to model mammalian membranes, supporting their selective activity. nih.gov The G protein-bound conformation of mastoparan-X has also been determined using restrained molecular dynamics simulations based on NMR-derived distance constraints, revealing a predominantly amphiphilic α-helical structure. nih.gov

The stability of the mastoparan structure in different conditions has also been explored. For example, the interaction between wasp toxin-mastoparan and the SARS-CoV-2 spike protein was found to be stable during MD simulations, with minimal deviations in the ligand's RMSD (0.39-0.54 Å) and the protein's RMSD (0.026-0.34 Å). researchgate.netresearchgate.net

Table 1: Key Findings from Molecular Dynamics Simulations of Mastoparan and its Analogs

| Mastoparan Variant/Complex | Simulation Environment/Condition | Key Findings |

| Mastoparan (general) | Aqueous solution vs. membrane interface | Transitions from random coil to α-helical structure upon membrane interaction. ijbs.commdpi.compnas.org |

| Mastoparan-Chitosan Complex | 100 ns molecular dynamics simulation | Stable complex formation, with RMSD plateauing after 5 ns. Stable hydrogen bonds observed. tandfonline.com |

| Mastoparan-R1 and Mastoparan-R4 | Bacteria-like vs. mammalian model membranes | Showed preferential interaction with bacteria-like membranes. nih.gov |

| Mastoparan-X | Bound to Gα subunits (Gi and Go) | Adopts a predominantly amphiphilic α-helical conformation. nih.gov |

| Wasp Toxin-Mastoparan | Complex with SARS-CoV-2 spike protein | Stable complex with minimal RMSD fluctuations for both ligand and protein. researchgate.netresearchgate.net |

Conformational Space Analysis

The analysis of the conformational space of this compound and its analogs provides a deeper understanding of their structural flexibility and the different states they can adopt, which directly relates to their biological function. Various experimental and computational techniques have been utilized to explore this conformational landscape.

Circular dichroism (CD) spectroscopy is a primary experimental method used to assess the secondary structure of peptides in different environments. For mastoparans, CD analyses consistently show a transition from a random coil conformation in aqueous solutions to a more ordered α-helical structure in membrane-mimetic environments like trifluoroethanol (TFE) solutions or in the presence of lipid micelles. ijbs.commdpi.commdpi.com For example, a mastoparan analog, [I5, R8] mastoparan, was found to be predominantly in a random coil state in water but adopted a significant α-helical conformation in 50% TFE and in the presence of sodium dodecyl sulfate (SDS) micelles. mdpi.com The degree of helicity is often correlated with the peptide's ability to disturb membranes. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy provides higher-resolution structural information. Transferred nuclear Overhauser effect spectroscopy (TRNOESY) experiments have been used to determine the G protein-bound conformation of mastoparan-X, revealing a predominantly α-helical structure. acs.orgnih.gov Similarly, NMR studies of [I5, R8] mastoparan in the presence of SDS micelles showed an α-helical structure spanning from residue Asn-2 to Lys-12. mdpi.com

Computational methods, such as the electrostatically driven Monte Carlo method, have been used to explore the conformational space of mastoparan X and its truncated analogs. These simulations have successfully predicted the amphipathic α-helical conformations that are consistent with experimental data from NMR and CD spectroscopy. nih.gov

More advanced computational techniques like the Energy Landscape Visualization Method (ELViM) have been applied to compare the conformational ensembles of mastoparan-like peptides. nih.govacs.org This method allows for the mapping of the conformational phase space, revealing differences in the structural ensembles of various analogs in both aqueous solution and during adsorption onto a lipid bilayer. nih.govacs.org Such analyses can identify discrepancies in conformational ensembles that may influence membrane affinity and adsorption kinetics. nih.govacs.org

Table 2: Conformational States of Mastoparan Analogs in Different Environments

| Mastoparan Analog | Environment | Predominant Conformation | Method of Analysis |

| Mastoparan (general) | Aqueous Solution | Random Coil | Circular Dichroism ijbs.commdpi.com |

| Mastoparan (general) | Membrane-mimetic (e.g., TFE, SDS) | α-Helix | Circular Dichroism ijbs.commdpi.com |

| [I5, R8] mastoparan | Water | Random Coil (34.27%) | Circular Dichroism mdpi.com |

| [I5, R8] mastoparan | 50% TFE | α-Helix (101.90%) | Circular Dichroism mdpi.com |

| [I5, R8] mastoparan | SDS micelles | α-Helix (Asn-2 to Lys-12) | Nuclear Magnetic Resonance mdpi.com |

| Mastoparan-X | G protein-bound | α-Helix | Transferred NOESY acs.orgnih.gov |

| Mastoparan-R1 | Hydrophobic/Anionic Environment | α-Helix (Leu3-Ile13) | Nuclear Magnetic Resonance nih.gov |

| Mastoparan-R4 | Hydrophobic/Anionic Environment | α-Helix (Leu3-Ile14) | Nuclear Magnetic Resonance nih.gov |

Molecular Mechanisms of Action of Mastoparan a

G Protein-Coupled Receptor (GPCR) Mimicry and G Protein Activation

Mastoparan-A can directly activate heterotrimeric G proteins, bypassing the need for a ligand-activated GPCR. nih.govnih.gov This receptor-mimetic property is attributed to its ability to adopt an amphipathic α-helical structure within the phospholipid environment of the cell membrane, which structurally resembles the intracellular loops of an activated GPCR. nih.govwikipedia.orgacs.org This conformation allows it to interact with and activate G proteins, initiating downstream signaling cascades. nih.gov

This compound has been shown to directly stimulate the activity of several purified GTP-binding regulatory proteins (G proteins). nih.govresearchgate.net This direct interaction leads to an increase in the GTPase activity of the Gα subunit and accelerates the rate of guanine (B1146940) nucleotide binding. nih.govresearchgate.net The toxin promotes the dissociation of bound GDP from the G protein, a crucial step in the activation cycle that is normally facilitated by an agonist-bound receptor. nih.govresearchgate.net This allows GTP to bind, leading to the dissociation of the Gα subunit from the Gβγ dimer and the subsequent modulation of downstream effector proteins. aai.org Studies have demonstrated that mastoparan (B549812) exhibits a greater affinity for Gαi and Gαo subtypes compared to Gαs. ahajournals.orgspandidos-publications.com

| Parameter | Effect of this compound | Reference |

|---|---|---|

| GTPase Activity | Increases | nih.govresearchgate.net |

| Guanine Nucleotide Binding Rate | Increases | nih.govresearchgate.net |

| GDP Dissociation | Promotes | nih.govresearchgate.net |

| G Protein Subtype Affinity | Higher for Gαi/Gαo than Gαs | ahajournals.orgspandidos-publications.com |

Modulation of GTPase Activity and Nucleotide Exchange

Membrane Interaction and Permeabilization Mechanisms

The biological activity of this compound is also intrinsically linked to its ability to interact with and disrupt cellular membranes. mdpi.comfrontiersin.orgacs.org Its amphipathic nature allows it to readily partition into the lipid bilayer, leading to a variety of membrane-perturbing effects. mdpi.comnih.gov

This compound's interaction with lipid bilayers leads to significant perturbation and disruption. acs.orgnih.gov Upon binding to the membrane, the peptide undergoes a conformational change, adopting an α-helical structure. wikipedia.orgkoreascience.kr This insertion into the lipid core disrupts the normal packing of phospholipids (B1166683), leading to increased membrane fluidity and permeability. researchgate.netgenscript.comconicet.gov.ar Studies using model membrane systems, such as lipid monolayers and giant unilamellar vesicles (GUVs), have shown that mastoparan induces lipid-packing perturbations, which can lead to membrane lysis. researchgate.netgenscript.comconicet.gov.ar Furthermore, research on L1210 cells has demonstrated that membrane perturbation by a mastoparan analog, Mas-7, elicits a broad alteration in the lipid composition of the cells. nih.gov Molecular dynamics simulations have provided insights into the conformational ensembles of mastoparan-like peptides upon interaction with model membranes, highlighting the importance of lipid packing disruption. acs.orgacs.org

| Phenomenon | Description | Reference |

|---|---|---|

| Conformational Change | Adopts an α-helical structure upon membrane binding. | wikipedia.orgkoreascience.kr |

| Lipid Packing Disruption | Perturbs the arrangement of phospholipids in the bilayer. | researchgate.netgenscript.comconicet.gov.ar |

| Increased Permeability | Causes leakage of internal contents from vesicles and cells. | acs.orgmdpi.com |

| Lipid Composition Alteration | Induces changes in the cellular lipid profile. | nih.gov |

A key aspect of this compound's membrane activity is its ability to form pores or channels. acs.orgnih.govmdpi.com Several models have been proposed to explain this phenomenon. One model suggests that the accumulation of mastoparan peptides on the bilayer surface leads to the formation of transient, pore-like defects that allow for the leakage of cellular contents. acs.orgnih.gov These pores are thought to be short-lived, emerging from a prepore nucleus formed by monomeric states of the bound peptide. nih.gov

Investigations into the ion channel properties of mastoparan have revealed that it can form discrete, voltage-dependent ion channels in planar lipid bilayers. royalsocietypublishing.org These channels exhibit multiple conductance levels and are weakly cation-selective. royalsocietypublishing.org NMR studies have provided a structural basis for these models, showing that mastoparan can exist in both in-plane and transmembrane orientations within the lipid bilayer, with the transmembrane alignment being conducive to pore formation. rcsb.orgcapes.gov.br The ability of mastoparan to induce nonlamellar lipid phases and facilitate lipid flip-flop between membrane leaflets further contributes to its membrane-disrupting and pore-forming capabilities. rcsb.orgcapes.gov.br

Specific Ion Interactions and Membrane Association

This compound, a cationic and amphiphilic tetradecapeptide from wasp venom, readily interacts with and perturbs cellular membranes. Its ability to form an α-helical structure upon encountering the hydrophobic environment of the lipid bilayer is crucial for its activity. nih.gov This structural transition facilitates its insertion into the membrane, leading to various downstream effects.

The interaction of mastoparan with lipid bilayers can result in the formation of ion channels. Studies have demonstrated that mastoparan can induce two types of electrical activity in planar lipid bilayers: discrete channel openings with multiple conductance levels and transient increases in bilayer conductance. royalsocietypublishing.org This suggests that mastoparan can create pores or defects in the membrane, altering its permeability to ions. acs.org

The association of mastoparan with membranes is influenced by the lipid composition. For instance, mastoparan X has been shown to orient parallel to the surface of some membranes, while adopting a perpendicular orientation in others, suggesting that specific lipid interactions can dictate its mode of action. nih.gov Furthermore, the presence of specific ions, such as phosphate (B84403) ions, has been shown to promote the association between mastoparan peptides and model cell membranes. royalsocietypublishing.org This interaction is thought to dominate over more general hydrophobic matching effects. royalsocietypublishing.org

Mastoparan's interaction with the mitochondrial membrane is of particular interest. It has been reported to induce mitochondrial permeability transition, a key event in some forms of cell death. mdpi.com This effect appears to be a result of direct interaction with the phospholipid phase of the mitochondrial membrane rather than binding to specific protein receptors or enzymes. royalsocietypublishing.orgmdpi.com

Enzymatic Pathway Modulation by this compound

This compound is a well-documented modulator of several key enzymatic pathways involved in cellular signaling, primarily through its interaction with membrane-associated enzymes.

Mastoparan peptides are known activators of phospholipase A2 (PLA2), an enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids. ahajournals.orgahajournals.orgnih.gov This activation has been observed in various cell types and is considered a significant part of mastoparan's biological activity. dtic.miloup.com The release of arachidonic acid is a critical step in the inflammatory response, as it serves as a precursor for prostaglandins (B1171923) and other inflammatory mediators. dtic.mil

The mechanism of PLA2 activation by mastoparan can be complex and may involve G-proteins. oup.combiologists.com In some systems, the activation of PLA2 by mastoparan is linked to the activation of heterotrimeric G proteins. biologists.com For example, in Chinese Hamster Ovary (CHO) cells, the effect of mastoparan on peroxisomal motility is mediated by a Gi/Go-phospholipase A2 signaling pathway. biologists.com However, in other contexts, mastoparan's stimulation of arachidonic acid release appears to be independent of G-protein involvement. frontiersin.org

Studies have shown that an antiserum generated against mastoparan can inhibit membrane-associated PLA2 activity, but not the cytosolic form of the enzyme, suggesting a specific interaction with the membrane-bound enzyme. ahajournals.orgnih.gov The activation of PLA2 by mastoparan can also be influenced by protein kinase activity, as demonstrated by the inhibition of mastoparan-induced PLA2 activation by staurosporine (B1682477) in potato tubers. oup.com

Mastoparan has been shown to activate both phospholipase C (PLC) and phospholipase D (PLD) in various cell and plant systems. frontiersin.org

Phospholipase C (PLC): Mastoparan can stimulate phosphoinositide-specific PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). capes.gov.br This activation can occur through at least two distinct mechanisms. One pathway is rapid, transient, and dependent on a pertussis toxin-sensitive G-protein, similar to the action of chemoattractant receptors. nih.gov A second pathway is slower, sustained, insensitive to pertussis toxin, and requires the presence of extracellular calcium. nih.gov The stimulatory effect of mastoparan on PLC can be dependent on the molar ratio of mastoparan to its substrate, PIP2, and can be influenced by calcium concentrations. capes.gov.br In some instances, mastoparan's ability to activate PLC is independent of G-protein activation. frontiersin.org

Phospholipase D (PLD): Mastoparan is a potent activator of PLD, an enzyme that hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline. nih.gov This activation has been observed in a variety of cell lines, including human astrocytoma cells, mast cells, and even in plant cells. frontiersin.orgnih.govuva.nl Studies have shown that mastoparan can selectively activate the PLD2 isoform in plasma membranes, and this activation appears to be independent of G-proteins, protein kinase C, and calcium. nih.govnih.gov Mastoparan interacts synergistically with phosphatidylinositol 4,5-bisphosphate to stimulate PLD2 activity. nih.gov

| Cell/Tissue Type | Enzyme Activated | Key Findings | References |

| Rabbit Brain Membranes | Phospholipase C | Activated PIP2 hydrolysis; effect dependent on mastoparan:PIP2 ratio and calcium. | capes.gov.br |

| Human Polymorphonuclear Leukocytes | Phospholipase C | Activated PLC via both pertussis toxin-sensitive and -insensitive pathways. | nih.gov |

| Human Astrocytoma Cells | Phospholipase D | Induced phosphatidylcholine hydrolysis via PLD activation, independent of G-proteins. | nih.gov |

| Rat Basophilic Leukemia (RBL-2H3) Mast Cells | Phospholipase D2 | Selectively activated PLD2 in plasma membranes, independent of G-proteins, PKC, and calcium. | nih.gov |

| Plant Cells (e.g., Carnation, Soybean) | Phospholipase A2, C, D | Mastoparans activate various phospholipases in plant systems. | frontiersin.org |

The release of arachidonic acid is a key consequence of mastoparan's action on cells, primarily through the activation of phospholipase A2. dtic.mil This process has been demonstrated in various cell types, including rat peritoneal mast cells and pulmonary alveolar type 2 epithelial cells. dtic.milnih.gov

The signaling pathways leading to arachidonic acid release can be complex and may involve multiple components. In some cases, mastoparan-induced arachidonic acid release is mediated by a pertussis toxin-sensitive G-protein. researchgate.net However, in other cellular contexts, this release is completely insensitive to pertussis toxin, suggesting a G-protein-independent mechanism. nih.gov In neutrophilic HL-60 cells, mastoparan stimulates arachidonic acid release through a mechanism involving a Gi protein and phospholipase C, with a significant contribution from diacylglycerol lipase. nih.gov

Furthermore, the activation of protein kinase C (PKC) can play a role in modulating arachidonic acid release. In human monocytes, PKC activation precedes the release of arachidonic acid during phagocytosis, and direct activators of PLA2, like mastoparan, can restore phagocytosis in cells where PKC is inhibited. aai.org

Phospholipase C and D Activation Studies

Intracellular Signaling Cascade Modulation

A hallmark of mastoparan's activity is its ability to disrupt intracellular calcium ion (Ca2+) homeostasis, leading to a significant increase in cytosolic free Ca2+ concentration ([Ca2+]i). frontiersin.orgnih.govnih.gov This disruption is a critical event that triggers a cascade of downstream cellular responses. The maintenance of low intracellular Ca2+ levels is crucial for normal cell function, and its dysregulation can lead to various pathological conditions. frontiersin.orgfrontiersin.org

Mastoparan induces an elevation in [Ca2+]i through multiple mechanisms. In human polymorphonuclear leukocytes, mastoparan triggers a biphasic increase in [Ca2+]i. The initial, rapid and transient rise is dependent on a pertussis toxin-sensitive G-protein and involves the release of Ca2+ from intracellular stores. nih.gov This is followed by a slower, sustained increase that is insensitive to pertussis toxin and requires the influx of extracellular calcium. nih.gov

| Cell Type | Mechanism of [Ca2+]i Increase | Key Findings | References |

| Human Polymorphonuclear Leukocytes | G-protein dependent and independent pathways | Biphasic Ca2+ increase: initial release from intracellular stores (pertussis toxin-sensitive) followed by extracellular Ca2+ influx (pertussis toxin-insensitive). | nih.gov |

| Insulin-secreting cell lines (RINm5F, HIT) | Inhibition of KATP channels | G-protein-independent inhibition of KATP channels leads to depolarization and activation of voltage-dependent Ca2+ channels. | nih.gov |

| Dinoflagellates | Release from intracellular stores and extracellular influx | Mastoparan induces encystment by elevating cytosolic Ca2+ through both release from internal stores and influx from the extracellular environment. | biologists.com |

| Rat Hepatocytes | Increase in cytosolic free Ca2+ | Mastoparan stimulates glycogenolysis mediated by an increase in cytosolic free Ca2+, independent of cAMP increase. | jst.go.jp |

MAPK (p38), NF-κB, and Cytokine Signaling Modulation

This compound exerts significant modulatory effects on key intracellular signaling pathways involved in inflammation and immune responses, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which in turn regulate the production of various cytokines.

Research has demonstrated that this compound can inhibit the activation of p38 MAPK induced by lipopolysaccharide (LPS). aai.orgjci.org In human dermal microvessel endothelial cells (HMEC), pretreatment with this compound was found to completely block LPS-induced phosphorylation of p38 MAPK. researchgate.net This inhibitory effect on p38 phosphorylation and kinase activity was observed to be similar to that of the specific p38 MAPK inhibitor, SB203580. aai.orgresearchgate.net The inhibition of p38 MAPK activation by this compound has also been confirmed in human monocytes and peripheral blood mononuclear cells (PBMCs). jci.org These findings suggest that a G protein-coupled receptor sensitive to this compound may be located upstream of p38 MAPK, regulating its activation in response to LPS. researchgate.net

The NF-κB signaling pathway, a critical regulator of inflammatory gene expression, is also modulated by this compound. Studies have shown that the peptide inhibits LPS-induced NF-κB transactivation. aai.org This disruption of G protein-coupled signaling by this compound leads to a decrease in NF-κB reporter activity in both HMEC and murine macrophage cell lines. aai.org A related peptide, Mastoparan-M, was shown to inhibit the priming of the NLRP3 inflammasome by preventing the phosphorylation of key components of the NF-κB pathway, including p65, IκB-α, and IKK. nih.gov

The modulation of these signaling pathways directly impacts the production and release of cytokines. This compound has been shown to inhibit the synthesis of cytokine mRNA and the subsequent release of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to LPS stimulation in endothelial cells and macrophages. aai.orgjci.org For instance, in the murine macrophage cell line RAW 264.7, this compound significantly inhibited LPS-induced TNF-α secretion. aai.org Similarly, another variant, Mastoparan-X, was found to reduce the expression of inflammatory cytokines IL-2, IL-6, and TNF-α by inhibiting the activation of p-p38 and p-p65. frontiersin.org However, the effect can be specific, as one study noted that this compound blocked LPS-stimulated IL-12p40 production but did not affect TLR4-mediated IL-6 and TNF-α expression. nih.gov

Table 1: Effect of this compound on MAPK, NF-κB, and Cytokine Signaling

| Cell Type | Stimulus | Target Pathway/Molecule | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Human Dermal Microvessel Endothelial Cells (HMEC) | LPS | p38 MAPK | Complete inhibition of phosphorylation and kinase activity. | aai.orgresearchgate.net |

| Human Dermal Microvessel Endothelial Cells (HMEC) | LPS | NF-κB | Inhibition of transactivation and reporter activity. | aai.org |

| Human Dermal Microvessel Endothelial Cells (HMEC) | LPS | IL-6 | Inhibition of mRNA synthesis, promoter transactivation, and secretion. | aai.org |

| Human Monocytes & PBMCs | LPS | p38 MAPK | Reduced phosphorylation and kinase activity. | jci.org |

| Murine Macrophages (RAW 264.7) | LPS | TNF-α | Significant inhibition of secretion. | aai.org |

| Murine Macrophages (RAW 264.7) | LPS | MyD88-dependent & independent genes | Significant inhibition of steady-state gene expression. | aai.org |

Toll-Like Receptor (TLR) Signaling Specificity

A notable aspect of this compound's mechanism is its differential modulation of Toll-Like Receptor (TLR) signaling pathways. Research indicates that this compound preferentially targets the TLR4 signaling pathway, which is the primary receptor for LPS from Gram-negative bacteria. aai.orgaai.orgnih.gov

Studies using human endothelial cells and murine macrophages have demonstrated that this compound effectively blocks cellular activation by TLR4 agonists like LPS. aai.orgaai.org This inhibition extends to both the MyD88-dependent and MyD88-independent arms of the TLR4 signaling pathway. aai.orgnih.gov For example, this compound was found to blunt the LPS-induced kinase activity of IL-1R-associated kinase-1 (IRAK-1), a key component of the MyD88-dependent pathway. aai.orgaai.org

In stark contrast, cellular activation through TLR2, which recognizes components from Gram-positive bacteria, is largely insensitive to this compound. aai.orgnih.gov In RAW 264.7 macrophages, this compound did not significantly inhibit gene expression induced by the TLR2/1 agonist Pam3Cys. aai.org Likewise, in HMEC, activation by TLR2 agonists, TNF-α, or IL-1β was not affected by the peptide. nih.gov This specificity suggests that heterotrimeric G proteins, which are targeted by this compound, play a more critical and early role in TLR4-mediated signaling compared to TLR2-mediated signaling. aai.orgaai.org

However, it is important to consider alternative interpretations of these findings. Some research suggests that the inhibitory effects of this compound on TLR4 signaling might not solely be due to G-protein modulation. physiology.org It has been proposed that this compound can directly bind to the lipid A portion of the LPS molecule with high affinity. nih.govphysiology.org This action would neutralize LPS, effectively preventing it from activating the TLR4 receptor complex, an effect similar to that of the LPS-neutralizing agent polymyxin (B74138) B. physiology.org This potential for direct ligand interaction necessitates careful interpretation of results that use this compound as a specific inhibitor of G-protein signaling in the context of LPS stimulation. nih.govphysiology.org Further investigation using a commercial TLR/NLR screening assay indicated that mastoparan did not directly activate a panel of common TLRs or NOD-like receptors (NLRs), suggesting its action is not as a direct agonist on these innate immune receptors. duke.eduresearchgate.net

Table 2: Signaling Specificity of this compound on TLR Pathways

| Receptor Pathway | Agonist(s) | Cell Type(s) | Effect of this compound | Reference(s) |

|---|---|---|---|---|

| TLR4 | LPS, chlamydial HSP60 | HMEC, Murine Macrophages | Inhibition: Blocks p38 activation, NF-κB transactivation, IRAK-1 kinase activity, and cytokine secretion. | aai.orgaai.orgnih.gov |

| TLR2 | Pam3Cys, FSL-1 | HMEC, Murine Macrophages | No significant inhibition: TLR2-mediated gene expression and IL-6 secretion are not significantly affected. | aai.org |

| TNF Receptor | TNF-α | HMEC | No inhibition: Insensitive to this compound. | aai.orgnih.gov |

| IL-1 Receptor | IL-1β | HMEC | No inhibition: Insensitive to this compound. | aai.orgnih.gov |

Biological Activities and Mechanistic Research of Mastoparan a

Antimicrobial Activity Mechanisms

The antimicrobial properties of mastoparan-A and its analogs are well-documented, targeting a broad spectrum of bacteria. actascientific.com The fundamental mechanism involves the disruption of the bacterial cell membrane's integrity, leading to cell death. tandfonline.com

This compound's primary mode of antimicrobial action is the perturbation of the bacterial cell membrane. tandfonline.com Upon initial electrostatic binding, the peptide inserts itself into the lipid bilayer, a process driven by its hydrophobic residues. pnas.org This insertion leads to the formation of pores or channels, disrupting the membrane's barrier function and causing leakage of intracellular contents. acs.org Studies using model membrane systems, such as liposomes, have demonstrated that mastoparan (B549812) peptides can induce permeability, with the extent of this effect correlating with the peptide's ability to adopt a helical conformation. researchgate.net

The proposed models for mastoparan-induced membrane disruption include the "barrel-stave," "toroidal pore," and "carpet" models. tandfonline.com In the barrel-stave model, the peptides aggregate to form a pore-like structure lining the channel. In the toroidal pore model, the peptides induce the lipid monolayers to bend inward, forming a pore where the peptides are associated with the lipid head groups. The carpet model suggests that the peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a threshold concentration is reached. researchgate.net

This compound and its analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netresearchgate.net The structural differences in the cell envelopes of these two bacterial types influence the peptide's mechanism of action.

Gram-Positive Bacteria: These bacteria possess a thick, exposed layer of peptidoglycan. This compound can directly interact with the negatively charged teichoic acids within this layer, facilitating its access to the underlying cytoplasmic membrane. Subsequent membrane disruption leads to rapid cell death.

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents an additional barrier, composed of lipopolysaccharide (LPS). The cationic nature of this compound allows it to interact with the negatively charged LPS, leading to the permeabilization of the outer membrane. pnas.org This allows the peptide to reach the inner cytoplasmic membrane, where it exerts its lytic effects, leading to cell death. mdpi.comnanoworld.comnih.govresearchgate.net

Research on mastoparan-AF, an analog, against multi-antibiotic resistant Escherichia coli O157:H7 revealed various membrane disruption patterns, including the formation of abnormal dents, large perforations, vesicle budding, and membrane corrugation. mdpi.comnih.gov This highlights the multifaceted nature of mastoparan's interaction with bacterial membranes.

Table 1: Antimicrobial Activity of Mastoparan Analogs Against Various Bacteria This table is interactive. You can sort and filter the data.

| Peptide | Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Mastoparan-AF | E. coli O157:H7 | 16-32 | 16-32 |

| Mastoparan-AF | Diarrheagenic E. coli | 4-8 | 4-8 |

| Mast-Cs NC | A. baumannii | 2-4 | Not specified |

| Mastoparan | A. baumannii | 8-16 | Not specified |

| [I⁵, R⁸] MP | S. aureus | Not specified | Not specified |

| MpVT1 | E. coli DH5α | <50 | Not specified |

| MpVT3 | E. coli 0157:H7 | 100 | Not specified |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from multiple studies. mdpi.comtandfonline.comresearchgate.netmdpi.comnih.gov

Bacterial Membrane Disruption Studies

Anticancer Activity Mechanisms in Pre-clinical Models

This compound has emerged as a potential anticancer agent, demonstrating cytotoxicity against various cancer cell lines, including leukemia, myeloma, and breast cancer. researchgate.netnih.govnih.gov Its anticancer mechanisms are multifaceted, involving both direct membrane disruption and the induction of programmed cell death pathways.

Similar to its antimicrobial action, this compound can directly lyse cancer cells by disrupting their plasma membranes. researchgate.netnih.govnih.gov Cancer cell membranes often have a higher negative surface charge compared to normal cells, which promotes the selective binding of the cationic this compound. researchgate.net The subsequent membrane permeabilization leads to rapid cell death. Studies have shown that the amidated form of mastoparan (mastoparan-NH2) is significantly more potent in its lytic activity compared to its non-amidated counterpart (mastoparan-COOH). nih.govnottingham.ac.uk This direct lytic mechanism is particularly advantageous as it can be effective against both rapidly dividing and slow-growing cancer cells, as well as those resistant to conventional chemotherapy. nih.gov

Beyond direct lysis, this compound can induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. mdpi.comresearchgate.netnih.gov This mechanism involves the peptide targeting the mitochondria within the cancer cell. This compound can induce mitochondrial membrane permeabilization, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. researchgate.netfrontiersin.orgoup.com

The release of cytochrome c triggers a cascade of events, including the activation of caspases, which are key executioner proteins in the apoptotic process. researchgate.netfrontiersin.org Specifically, the activation of caspase-9 and caspase-3 has been observed following mastoparan treatment in melanoma cells. researchgate.netfrontiersin.org Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic members like Bax and Bim while downregulating anti-apoptotic proteins such as Bcl-XL. frontiersin.org

The induction of apoptosis by this compound is also linked to the generation of reactive oxygen species (ROS). researchgate.netfrontiersin.org The disruption of mitochondrial function by the peptide can lead to an increase in ROS production. researchgate.net Elevated levels of ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death. mdpi.com This oxidative stress can also potentiate the mitochondrial-mediated apoptotic pathway. oup.com

Following the activation of apoptotic pathways, DNA degradation is a hallmark event. This compound treatment has been shown to cause DNA fragmentation in cancer cells, a characteristic feature of apoptosis. nih.govfrontiersin.org This degradation is a consequence of the activation of endonucleases downstream of the caspase cascade.

Table 2: Anticancer Activity of this compound in Pre-clinical Models This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Leukemia cells | Leukemia | ~8-9.2 | Lytic |

| Myeloma cells | Myeloma | ~11 | Lytic |

| Breast cancer cells | Breast Cancer | ~20-24 | Lytic |

| Jurkat T-ALL cells | T-cell Leukemia | 9.1 | Lytic |

| MDA-MB-231 | Breast Cancer | 22 | Lytic |

| B16F10-Nex2 | Melanoma | Not specified | Mitochondrial Apoptosis, ROS Generation, DNA Fragmentation |

| Jurkat cells | T-cell Leukemia | 77 | Mitochondrial Apoptosis |

| MCF-7 | Breast Cancer | 432 | Mitochondrial Apoptosis |

IC50: Half-maximal inhibitory concentration. Data sourced from multiple studies. researchgate.netnih.govnih.govfrontiersin.org

Synergistic Mechanistic Interactions with Chemotherapeutic Agents (in vitro)

This compound, a peptide toxin derived from wasp venom, has demonstrated the ability to work in concert with various chemotherapeutic agents, enhancing their anticancer effects in laboratory settings. nih.govscialert.netnottingham.ac.ukimrpress.com This synergistic relationship is largely attributed to this compound's capacity to permeabilize cancer cell membranes, a mechanism that facilitates the entry of conventional drugs. nih.govscialert.net This is particularly relevant in overcoming multidrug resistance (MDR), a common challenge in cancer therapy where cancer cells expel therapeutic agents using efflux pumps. nih.gov

Research has shown that this compound can augment the cytotoxic effects of drugs like etoposide (B1684455) and gemcitabine (B846). nih.govresearchgate.net In studies involving Jurkat T-ALL cells, this compound was found to enhance the cell-killing activity of etoposide. nih.gov It has also been observed to have synergistic effects with gemcitabine in a mouse model of mammary carcinoma. nih.govscialert.netnottingham.ac.ukimrpress.comresearchgate.net The peptide's ability to disrupt the cell membrane is a key factor in its synergy with these drugs. nih.gov Furthermore, this compound has been shown to be effective against paclitaxel-resistant breast cancer cells, suggesting its potential in treating drug-resistant tumors. scialert.netresearchgate.net

Table 1: In Vitro Synergistic Interactions of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Cell Line | Observed Synergistic Effect | Putative Mechanism |

| Etoposide | Jurkat T-ALL cells | Enhanced cytotoxicity. nih.govresearchgate.net | Increased drug uptake due to membrane permeabilization. nih.gov |

| Gemcitabine | Mammary carcinoma (in vivo model) | Delayed tumor growth. nih.govscialert.netnottingham.ac.ukimrpress.comresearchgate.net | Membrane disruption and potential immunomodulatory effects. nih.govscialert.net |

| Paclitaxel | Paclitaxel-resistant MCF7-TX400 breast cancer cells | Overcoming drug resistance. scialert.netresearchgate.net | Direct interaction with the cell membrane. scialert.net |

| Doxorubicin | Not specified | Facilitated drug uptake. researchgate.net | Increased membrane permeability. researchgate.net |

| Cisplatin | Not specified | Additive and/or weakly synergistic effect. imrpress.com | Enhanced drug access to intracellular targets. imrpress.com |

Neurobiological and Secretory Process Modulation

This compound exerts significant influence over various neurobiological and secretory functions, primarily through its interaction with G-proteins and subsequent activation of intracellular signaling pathways. frontiersin.orgwikipedia.orgmdpi.comresearchgate.net

This compound is known to stimulate the release of neurotransmitters such as serotonin (B10506) and catecholamines from platelets and chromaffin cells, respectively. wikipedia.orgmdpi.com This action is mediated by its ability to activate G-proteins, which in turn stimulates the production of inositol (B14025) trisphosphate (IP3). wikipedia.org The increase in IP3 leads to a rise in intracellular calcium levels, a critical step in triggering the exocytosis of neurotransmitter-containing vesicles. wikipedia.org

Studies on bovine adrenal chromaffin cells have shown that this compound can induce the release of catecholamines, although this effect was found to be independent of extracellular calcium and was associated with cell lysis at the concentrations tested. nih.gov Other research suggests that fragments of Mastoparan can inhibit catecholamine release induced by nicotinic stimulation by blocking nicotinic acetylcholine (B1216132) receptors. nih.gov Furthermore, Mastoparan-L, a variant of mastoparan, has been shown to be a stimulator of monoamine exocytosis and has demonstrated anxiolytic-like effects in mice, a process involving serotonergic pathways. nih.gov

The secretagogue properties of this compound extend to the endocrine system, where it has been shown to stimulate the release of hormones from the anterior pituitary gland. wikipedia.orgmdpi.commedchemexpress.comnih.govgenscript.com Specifically, this compound induces the dose-dependent and calcium-dependent release of prolactin from cultured rat anterior pituitary cells. medchemexpress.comnih.govgenscript.com The mechanism involves the activation of Gq/11 proteins and the subsequent stimulation of the phospholipase C pathway, leading to an increase in intracellular calcium. oup.comnih.gov

This compound also stimulates the secretion of adrenocorticotropic hormone (ACTH) from AtT-20 pituitary tumor cells. nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua This stimulation occurs in a concentration-dependent manner and appears to be mediated by the direct activation of a G-protein, termed GE, even in the absence of calcium ions. nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua

A defining characteristic of this compound is its potent ability to induce degranulation in mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators. frontiersin.orgwikipedia.orgmdpi.comcanada.ca This process is initiated by the interaction of this compound with G-proteins, particularly the Gαi subtype, on the mast cell membrane. researchgate.netcanada.ca The activation of these G-proteins stimulates the Gαq/PLCγ1/IP3/Ca2+ flux signaling pathway, resulting in an increase in intracellular calcium and subsequent degranulation. mdpi.com It has been proposed that Mastoparan-L activates mast cells via the Mas-related G protein-coupled receptor member X2 (MRGPRX2). mdpi.comuniprot.org

Hormone Secretion Studies (e.g., Prolactin, Adrenocorticotropic Hormone)

Effects on Plant Cell Signaling Pathways

This compound's biological activities are not confined to animal cells; it also influences signaling pathways within plant cells. frontiersin.org

A key effect of this compound in plant cells is the induction of a rapid increase in cytosolic free calcium concentration ([Ca2+]cyt). frontiersin.orgunc.edunih.govnih.govoup.com This elevation in intracellular calcium is a crucial early event in the activation of plant defense responses. unc.edu For example, in tobacco suspension-cultured cells, this compound triggers an influx of extracellular calcium, which is essential for the activation of mitogen-activated protein kinases (MAPKs) involved in defense signaling. unc.edu

In Medicago truncatula root hair cells, this compound activates oscillations in cytosolic calcium that are similar to those induced by Nod factors during symbiotic interactions. nih.govoup.com This suggests a role for this compound in activating calcium-dependent signaling pathways in plants. nih.govoup.com The mechanism is thought to involve the activation of plasma membrane calcium channels, and potentially the modulation of phospholipase C and D activity. nih.govoup.com Studies have also shown that this compound can remodel the F-actin cytoskeleton in maize root apex cells, an effect linked to its ability to induce the redistribution of profilin, a protein involved in phosphoinositide-based signaling. oup.com

Table 2: Effects of this compound on Secretory and Signaling Processes

| Process | Cell/System Type | Key Effect | Primary Mechanism |

| Neurotransmitter Release | Platelets, Chromaffin cells | Stimulation of serotonin and catecholamine release. wikipedia.orgmdpi.com | G-protein activation, leading to increased intracellular Ca2+. wikipedia.org |

| Hormone Secretion | Rat anterior pituitary cells, AtT-20 cells | Induction of prolactin and ACTH release. wikipedia.orgmdpi.commedchemexpress.comnih.govgenscript.comnih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua | Activation of G-proteins (Gq/11, GE) and phospholipase C pathway. oup.comnih.govnih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua |

| Mast Cell Degranulation | Mast cells | Release of histamine and other inflammatory mediators. frontiersin.orgwikipedia.orgmdpi.comcanada.ca | Activation of G-proteins (Gαi) and the Gαq/PLCγ1/IP3/Ca2+ pathway. researchgate.netcanada.camdpi.com |

| Plant Cell Signaling | Tobacco suspension-cultured cells, Medicago truncatula root hair cells | Increase in cytosolic free calcium. unc.edunih.govnih.govoup.com | Activation of plasma membrane calcium channels and modulation of phospholipases. unc.edunih.govoup.com |

Phospholipase Activation in Plant Systems

This compound is a potent activator of various phospholipases in plant systems, playing a crucial role in signal transduction pathways. Research has demonstrated its ability to stimulate Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD), leading to the production of important second messengers. unc.edunih.govbiosyn.com This activation is a key part of the plant's response to certain stimuli, linking external signals to internal cellular changes. unc.edubiosyn.com The peptide has been widely used as a tool to investigate G protein-regulated processes in plants, including the activation of these critical enzyme families. unc.edubiosyn.com

Phospholipase A2 (PLA2) Activation

Mastoparan has been shown to strongly activate plant phospholipase A2 (PLA2). nih.gov This enzyme hydrolyzes the sn-2 fatty acyl bond of phospholipids (B1166683), producing free fatty acids and lysophospholipids. oup.com Studies in potato tubers (Solanum tuberosum) found that mastoparan could stimulate PLA2 activity. oup.com In healthy tubers, this activation was observed in the soluble fraction but not the microsomal fraction. oup.com However, in tubers pre-treated with a fungal elicitor (hyphal wall components), mastoparan stimulated PLA2 activity in both fractions. oup.com

Further investigation into the mechanism in potato tubers suggested that the activation of PLA2 by mastoparan is not direct but is mediated by other signaling components. oup.com The use of neomycin, a PLC inhibitor, and staurosporine (B1682477), a protein kinase inhibitor, was found to inhibit the mastoparan-induced activation of PLA2. oup.com This indicates that mastoparan likely activates a signaling cascade involving PLC and protein phosphorylation, which in turn leads to the activation of PLA2. oup.com The activation of PLA2 by mastoparan has also been linked to the signal cascade triggered by the plant hormone auxin. nih.gov Although mastoparan itself only weakly promotes growth, its strong activation of PLA2 has been used to demonstrate the enzyme's participation in auxin action. nih.gov

Table 1: Research Findings on this compound and PLA2 Activation in Plant Systems

| Plant System | Key Findings | Reference(s) |

|---|---|---|

| Potato (Solanum tuberosum) Tubers | Mastoparan activated PLA2 in the soluble fraction of healthy tubers and in both soluble and microsomal fractions of elicitor-treated tubers. | oup.com |

| Potato (Solanum tuberosum) Tubers | PLA2 activation by mastoparan was inhibited by a PLC inhibitor (neomycin) and a protein kinase inhibitor (staurosporine), suggesting a pathway involving PLC and protein phosphorylation. | oup.com |

Phospholipase C (PLC) Activation

Mastoparan treatment in various plant cells leads to the activation of phospholipase C (PLC). unc.edubiosyn.com This enzyme hydrolyzes phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2), to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). annualreviews.orgkoreascience.kr A significant and rapid increase in IP3 turnover is a reported short-term response to mastoparan treatment in plants. unc.edubiosyn.com

One of the most convincing demonstrations of PLC activation by mastoparan comes from studies on the green alga Chlamydomonas. annualreviews.org In these cells, mastoparan treatment resulted in the rapid metabolism of 50-70% of the cellular PIP and PIP2 within 30 seconds, which was accompanied by a dramatic increase in IP3 levels. annualreviews.org In soybean cell cultures, mastoparan was found to trigger a transient rise in IP3, which preceded the production of H₂O₂ in the oxidative burst. koreascience.kr Similarly, mastoparan and its active analog, Mas-7, activated the plasma membrane PIP/PIP2-PLC in carrot cells. oup.com As mentioned previously, research in potato tubers suggests that this PLC activation can be an upstream event in a cascade that leads to the stimulation of PLA2. oup.com

Table 2: Research Findings on this compound and PLC Activation in Plant Systems

| Plant System/Organism | Key Findings | Reference(s) |

|---|---|---|

| Chlamydomonas | Mastoparan caused a rapid and significant breakdown of PIP and PIP2, with a corresponding dramatic increase in IP3. | annualreviews.org |

| Soybean (Glycine max) Cells | Mastoparan triggered a transient increase in IP3, preceding the oxidative burst. | koreascience.kr |

| Carrot (Daucus carota) Cells | Mastoparan and its active analog Mas-7 activated the plasma membrane PIP/PIP2-PLC. | oup.com |

Phospholipase D (PLD) Activation

Mastoparan is recognized as one of the most potent in vivo activators of phospholipase D (PLD) in plant cells. core.ac.uk PLD hydrolyzes structural phospholipids like phosphatidylcholine to produce phosphatidic acid (PA), a key signaling molecule. core.ac.uk Evidence for mastoparan-induced PLD activation has been found across a diverse range of plant and algal systems, including the green alga Chlamydomonas eugametos, carnation flower petals, tomato suspension cells, and tobacco BY-2 cells. core.ac.uknih.govuva.nl

A specific in vivo assay was developed to measure PLD activity by tracking the formation of phosphatidylbutanol (PtdBut) in the presence of n-butanol, a reporter alcohol. nih.govuva.nl Using this method, studies showed that mastoparan treatment increased the production of PtdBut in a dose-dependent manner in Chlamydomonas eugametos and carnation petals, providing direct evidence of PLD activation. nih.govuva.nl In the oomycete Phytophthora infestans, mastoparan was also shown to stimulate PLD, leading to an increase in phosphatidic acid levels. researchgate.netresearchgate.net

The activation of PLD by mastoparan has been linked to significant cellular events. In tobacco BY-2 cells, mastoparan treatment induced both PLD activation and the reorganization of microtubules within the same timeframe. core.ac.ukresearchgate.net Further experiments suggested that PLD activation is the trigger for microtubular reorganization, not a result of it. core.ac.ukresearchgate.net In Medicago truncatula root hairs, PLD activity appears to be required for mastoparan-induced calcium spiking. oup.com

Table 3: Research Findings on this compound and PLD Activation in Plant Systems

| Plant System/Organism | Key Findings | Reference(s) |

|---|---|---|

| Chlamydomonas eugametos | Mastoparan stimulated PLD activity, measured by the formation of phosphatidylbutanol (PtdBut). | nih.govuva.nl |

| Carnation (Dianthus caryophyllus) Petals | Mastoparan activated PLD, demonstrating its effect in higher plants. | nih.govuva.nl |

| Tobacco (Nicotiana tabacum) BY-2 Cells | Mastoparan induced both PLD activation and microtubule reorganization within the same time frame. | core.ac.ukresearchgate.net |

| Phytophthora infestans | Mastoparan stimulates PLD, increasing levels of phosphatidic acid (PA). | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies and Peptide Engineering of Mastoparan a

Influence of Amino Acid Sequence on Biological Activities

The amino acid sequence is the primary determinant of a mastoparan's physicochemical properties and subsequent biological function. qeios.com Even minor substitutions or alterations in the sequence can significantly impact its activity. qeios.comasm.org

Modifying the amino acid composition of mastoparan (B549812) is a common strategy to fine-tune its activity. asm.org Substitutions can alter hydrophobicity, charge, helical propensity, and amphipathicity, thereby affecting antimicrobial potency and cytotoxicity.

Alanine (B10760859) (Ala): Alanine scanning, where individual amino acids are replaced by Ala, is a standard technique to identify critical residues. In a study of the peptide anoplin, an Ala-scan revealed that several hydrophobic residues were critical for its antibacterial activity. frontiersin.org For mastoparan-X (MPX), substituting residues at positions 1 and 14 with Ala resulted in decreased bactericidal potency but also higher target selectivity (reduced hemolytic activity). plos.orgresearchgate.net Replacing a positively charged Lysine (B10760008) (Lys) with a non-polar Ala in an analog of mastoparan from Vespa tropica (MpVT) reduced the net positive charge from +3 to +2. nih.gov

Lysine (Lys): As a key cationic residue, Lysine plays a vital role in the initial electrostatic interaction with negatively charged bacterial membranes. nih.govmdpi.com Increasing the number of Lys residues can enhance antimicrobial activity. nih.gov Replacing the hydrophobic residue alanine with the cationic residue lysine in mastoparan C was shown to reduce the peptide's tendency to self-assemble, which can otherwise hinder its interaction with cell membranes. nih.gov This strategy of expanding the cationic surface can lead to potent and selective antimicrobial peptides (AMPs). nih.gov

Tryptophan (Trp): The substitution of residues with Tryptophan (Trp) often enhances the antimicrobial activity of peptides. cambridge.org In a study of mastoparan B, the sequence contained a Trp residue at position 9. nih.gov The presence of Trp can be crucial for the membrane-disrupting activity of many antimicrobial peptides. cambridge.org

Phenylalanine (Phe): The substitution of Phenylalanine (Phe) can have varied effects. In one study, replacing a Phe residue in an MpVT analog resulted in higher antibacterial activity without an increase in toxicity. mdpi.comresearchgate.netnih.gov Conversely, replacing Trp residues with Phe in other antimicrobial peptides has been shown to retain antimicrobial activity while significantly reducing hemolytic properties. cambridge.org

| Original Peptide | Substitution | Key Finding | Reference |

|---|---|---|---|

| Mastoparan-X (MPX) | Ala at position 1 or 14 | Decreased bactericidal potency, but increased target selectivity (lower hemolysis). | plos.orgresearchgate.net |

| Mastoparan C (MPC) | Ala to Lys | Reduced self-assembly; one analog showed higher anticancer and comparable antimicrobial activity with lower hemolysis. | nih.gov |

| Mastoparan (MpVT) | Phe substitution | Higher antibacterial activity without increased toxicity. | mdpi.comresearchgate.net |

| Mastoparan (MpVT) | Lys to Ala | Reduced the net positive charge of the peptide. | nih.gov |

The length of the mastoparan peptide chain is critical for its biological function. Truncation, or the removal of amino acids from either the N- or C-terminus, generally leads to a reduction or loss of activity.

Studies have shown that deleting the first three C-terminal residues from an MpVT analog led to decreased antibacterial and hemolytic activity. mdpi.comresearchgate.netnih.gov This decrease in biological function was attributed to a reduction in the length of the α-helix. mdpi.comresearchgate.net Similarly, removing the first three amino acids from the N-terminus of eumenine mastoparan-AF rendered the peptide inactive. researchgate.net Research on other peptides, like anoplin, also indicates that the full length of the peptide is necessary for optimal antibacterial activity. frontiersin.org A gradual truncation of the peptide chain from the N-terminus of an MpVT analog resulted in a steep decline in antimicrobial activity. nih.gov

Residue Substitutions and Their Functional Impact (e.g., Ala, Lys, Trp, Phe)

Role of C-Terminal Amidation in Activity and Mechanism

A common feature of mastoparans and many other bioactive peptides is the amidation of the C-terminal amino acid. scienceopen.comnih.govmdpi.com This post-translational modification, where the C-terminal carboxyl group is replaced by an amide group, is crucial for the peptide's structure and function. mdpi.combiorxiv.org

C-terminal amidation enhances biological activity by:

Stabilizing the α-helical structure: The amide group can form an extra hydrogen bond, which helps to stabilize the α-helical conformation, particularly in membrane-mimicking environments. scienceopen.commdpi.comacs.org NMR analysis has confirmed that the C-terminal amide contributes to this stabilization. scienceopen.com

Increasing membrane interaction and activity: Amidated mastoparan peptides show enhanced antimicrobial and hemolytic activity compared to their non-amidated (free-carboxyl) counterparts. scienceopen.commdpi.commdpi.com The deamidation of eumenine mastoparan-AF significantly reduced its ability to permeate liposomes and its antibiotic effect. researchgate.net This is partly because the amidation neutralizes the negative charge of the carboxyl group, which can facilitate deeper penetration into the lipid bilayer. biorxiv.org A free carboxyl C-terminus may lead to increased hydrogen bonding with lipid head groups, keeping the peptide at the water-lipid interface rather than allowing it to penetrate the core. biorxiv.org

The loss of the C-terminal amide can lead to significant changes in the peptide's structural dynamics, resulting in a less rigid structure and reduced ability to perturb the cell membrane. acs.org

Impact of Hydrophobicity and Charge Distribution on Membrane Interaction and Activity

Hydrophobicity: A certain level of hydrophobicity is essential for the peptide to partition into the hydrophobic core of the cell membrane, leading to destabilization and lysis. mdpi.com The hemolytic activity of mastoparan, for instance, is positively correlated with its mean hydrophobicity. mdpi.comnih.govmdpi.com The spatial arrangement of specific hydrophobic residues on the non-polar face of the α-helix is considered crucial for these interactions. mdpi.comnih.gov However, excessive hydrophobicity can lead to increased toxicity toward host cells, such as red blood cells. plos.org Modulating hydrophobicity by substituting amino acids is a key strategy in designing analogs with improved selectivity. plos.orgresearchgate.net

Charge Distribution: The net positive charge, primarily conferred by lysine residues, is essential for the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. nih.govmdpi.com The distribution of these charges along the peptide chain is as important as the net charge itself. nih.govnih.gov An optimal arrangement of cationic residues on the hydrophilic face of the helix facilitates selective binding to microbial membranes over the zwitterionic membranes of mammalian cells. nih.gov Increasing the net charge by substituting neutral amino acids with lysine can reduce the peptide's tendency to form inactive self-aggregates in solution and can enhance antimicrobial potency. nih.gov

The interplay between hydrophobicity and charge distribution defines the peptide's amphipathicity, which is fundamental to its lytic mechanism. plos.orgmdpi.com

Rational Design and Synthesis of Mastoparan-A Analogs

Rational design involves making targeted modifications to a peptide's sequence to enhance desired properties while minimizing undesirable ones, such as toxicity. x-mol.netnih.gov For mastoparans, this often involves creating chimeric peptides or altering the sequence to optimize the structure-activity relationship. x-mol.netnih.gov

A key strategy in the rational design of mastoparan analogs is the optimization of the number and placement of lysine residues to maximize antibacterial activity and minimize hemolytic and mast cell degranulating effects. nih.gov

Research involving the synthesis of ten mastoparan analogs with zero to six lysine residues revealed specific structural requirements for different biological activities: nih.gov

Mast Cell Degranulation: This activity was optimized when one or two lysine residues were present at positions 8 and/or 9. nih.gov

Hemolytic Activity: The potency of hemolysis was strongly correlated with the number of amino acid residues from the C-terminus that could be continuously embedded within a zwitterionic membrane model. nih.gov

Antibiotic Activity: To achieve high antibiotic activity, analogs needed a more extensive hydrophilic surface, requiring four to six lysine residues positioned between positions 4 and 11 of the peptide chain. nih.gov

The optimal design for a highly active antimicrobial peptide with greatly reduced hemolytic and mast cell degranulating activities involved placing lysine residues at positions 4, 5, 7, 8, 9, and 11, with the remaining positions occupied by hydrophobic residues and the C-terminus amidated. nih.gov This strategic placement enhances the peptide's hydrophilic surface, which is directly linked to its antibiotic potency. nih.gov

| Biological Activity | Optimal Lysine Configuration | Reference |

|---|---|---|

| Mast Cell Degranulation | 1-2 Lys residues at positions 8 and/or 9. | nih.gov |

| Antibacterial Activity | 4-6 Lys residues between positions 4 and 11. | nih.gov |

| Highly Active & Selective AMP | Lys residues at positions 4, 5, 7, 8, 9, and 11. | nih.gov |

Development of Chimeric Mastoparan Peptides

The engineering of chimeric peptides represents a sophisticated strategy to augment the therapeutic potential of this compound (MP-A). This approach involves the fusion of mastoparan, or its active fragments, with other biologically active peptides to create hybrid molecules with novel or enhanced properties. The goal is often to combine the membrane-translocating ability of mastoparan with the specific functions of other peptides, such as receptor binding, antimicrobial activity, or cell targeting. nih.govportlandpress.comeurekaselect.com

One of the most prominent applications of this strategy is the development of cell-penetrating peptides (CPPs). actascientific.comacs.org Mastoparans are effective at crossing biological membranes, a property that can be harnessed to deliver other molecules into cells. actascientific.comnih.gov By creating chimeras, researchers aim to improve efficacy, enhance stability, and introduce new functionalities not present in the parent molecules. nih.goveurekaselect.com

Chimeras with Galanin and its Fragments

A notable group of mastoparan chimeras involves the neuropeptide galanin. nih.govactascientific.com Galanin is a peptide hormone involved in various physiological processes, and its fusion with mastoparan has led to the creation of potent CPPs. portlandpress.comactascientific.com

Transportan (B13913244) : This well-known chimeric peptide was created by linking the first 12 amino acids of the N-terminal fragment of galanin to the full sequence of mastoparan via a lysine residue. nih.govactascientific.com The resulting 27-residue peptide, known as Transportan, is highly effective at penetrating cell membranes and can facilitate the intracellular delivery of various cargo molecules. actascientific.commdpi.com

Transportan 10 (TP10) : A truncated analog of Transportan, TP10, was also developed. nih.gov It has significantly lower cytotoxicity compared to mastoparan while retaining significant antimicrobial activity and cell-penetrating capabilities. nih.gov

Galparan (Galp) : Another chimera, Galparan, consists of the galanin fragment (1-13) attached to the N-terminus of mastoparan. nih.govportlandpress.com Studies on chimeras like Galparan have shown that these hybrid peptides can exhibit biological activities distinct from their parent components, including differential modulation of GTPase activity and altered binding affinities for G protein-coupled receptors (GPCRs). eurekaselect.com

These galanin-mastoparan hybrids have been instrumental as drug delivery systems, particularly for neuroactive compounds intended to cross the blood-brain barrier. actascientific.com

Chimeras with RNA III Inhibiting Peptide (RIP)

To enhance the antibacterial specificity and efficacy of mastoparan, chimeras with RNA III inhibiting peptide (RIP) have been designed. nih.govnih.gov RIP is a heptapeptide (B1575542) that can interfere with bacterial quorum sensing in Staphylococcus aureus. nih.gov

Research has demonstrated that fusing mastoparan with RIP, in either orientation (MP-RIP or RIP-MP), results in analogs with interesting properties. nih.govnih.gov These chimeras exhibited relatively high antibacterial activity against S. aureus when compared to other mastoparan analogs. nih.govx-mol.net The combination of mastoparan's membrane activity with RIP's specific inhibitory function creates a targeted antimicrobial agent. nih.gov

Table 1: Examples of Chimeric Mastoparan Peptides

| Chimeric Peptide | Composition | Primary Enhanced Property/Function |

| Transportan | Galanin(1-12) + Lysine + Mastoparan | Cell-Penetrating Peptide (CPP) for drug delivery nih.govactascientific.commdpi.com |

| Transportan 10 (TP10) | Truncated Galanin + Mastoparan | Cell-Penetrating Peptide with lower cytotoxicity nih.gov |

| Galparan (Galp) | Galanin(1-13) + Mastoparan | Modulates GPCR and GTPase activity nih.govportlandpress.comeurekaselect.com |

| MP-RIP | Mastoparan + RNA III Inhibiting Peptide (RIP) | Enhanced antibacterial activity against S. aureus nih.govnih.gov |

| RIP-MP | RNA III Inhibiting Peptide (RIP) + Mastoparan | Enhanced antibacterial activity against S. aureus nih.govnih.gov |